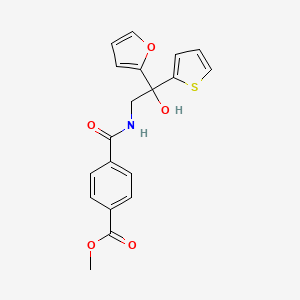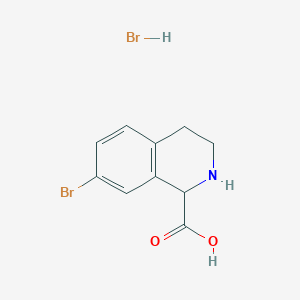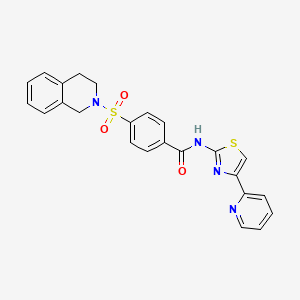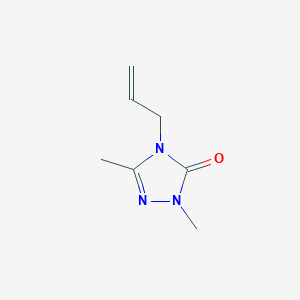![molecular formula C18H15N5O2 B3010464 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 844460-37-3](/img/structure/B3010464.png)
2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves the formation of pyrroloquinoline structures. The first paper discusses the synthesis of 3-amino-2-carboxamide pyrrolo[2,3-b]quinolines through a Thorpe–Ziegler transformation, which is an efficient method for creating a wide range of nitrogen analogues of thienopyridines. These compounds are noted for their potent bioactivities, although they have poor aqueous solubility . The second paper describes the synthesis of pyrrolo[3,2-c]quinolines with methoxy groups at the 7- and 8- positions and an amido group at the 3- position. The design of these structures aims to achieve a crescent shape with a planar fused cyclic moiety, which includes two ortho methoxy groups and an ionizable amino or amidinic group at pH 7 . These synthetic routes could potentially be adapted for the synthesis of this compound by modifying the substituents and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of this compound is not directly discussed in the provided papers. However, based on the structures mentioned, it can be inferred that the compound would have a crescent-shaped planar fused cyclic moiety similar to the pyrrolo[3,2-c]quinolines described in the second paper . The presence of a 3-methoxyphenyl group would contribute to the overall shape and electronic distribution of the molecule, potentially affecting its bioactivity and binding properties.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the Thorpe–Ziegler transformation, which is used to create the pyrroloquinoline core . This reaction likely involves intramolecular cyclization and dehydrogenation steps. The specific reactions for the synthesis of this compound would depend on the starting materials and reaction conditions chosen based on the principles outlined in the papers.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not explicitly provided, the papers give insight into related compounds. The poor aqueous solubility of nitrogen analogues of thienopyridines is noted , which could suggest that similar solubility issues might be encountered with the compound . The presence of ionizable groups, as mentioned in the second paper , indicates that the compound's solubility and reactivity could be pH-dependent. The methoxy and amido groups would also influence the compound's hydrogen bonding capability and overall polarity.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has highlighted the anticancer properties of compounds related to 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide. For instance, thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, including those with a 3-methoxyphenylcarboxamide group, have been synthesized and shown potent antiproliferative activity against various cancer cell lines, including melanoma and breast cancer cells. These findings suggest potential applications in cancer treatment research (Hung et al., 2014).
Synthesis and Chemical Transformations
Advancements in the synthesis of quinoxaline derivatives, including those structurally related to this compound, have been explored. These studies focus on novel methods of creating quinoxaline derivatives with potential pharmacological applications. For example, metal-free hydrogenation of pyrrolo[1,2-a]quinoxalines has been achieved, leading to various derivatives with potential bioactive properties (Xiaoqin Liu et al., 2018).
Antimicrobial Activity
Quinoxaline derivatives, similar to this compound, have been synthesized and evaluated for antimicrobial properties. For instance, the synthesis and characterization of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have shown promising in vitro cytotoxic activity against certain cell lines, indicating potential applications in antimicrobial research (Hassan et al., 2014).
Polymorphic Modifications for Pharmaceutical Applications
The study of polymorphic modifications of compounds similar to this compound is crucial for pharmaceutical applications. Polymorphs can significantly affect the physical and chemical properties of a drug, such as its stability, solubility, and bioavailability. Research on 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, a compound with diuretic properties, has identified two polymorphic forms, providing insights into the molecular interactions and crystal packing that can inform the development of pharmaceuticals (Shishkina et al., 2018).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-amino-1-(3-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-25-11-6-4-5-10(9-11)23-16(19)14(17(20)24)15-18(23)22-13-8-3-2-7-12(13)21-15/h2-9H,19H2,1H3,(H2,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHKMVNVTYIPGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B3010382.png)
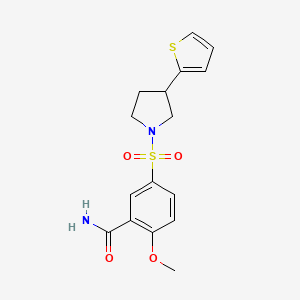
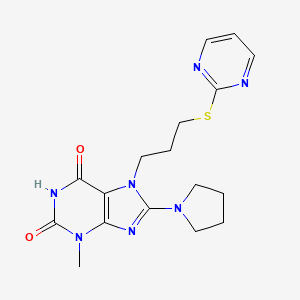
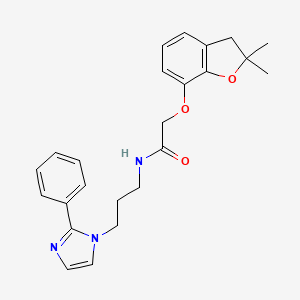
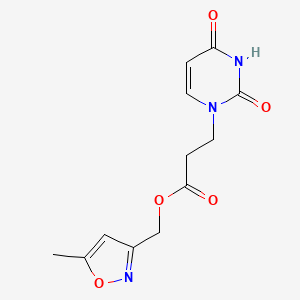
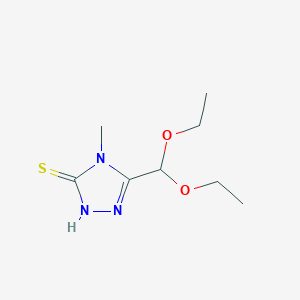


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-9H-xanthene-9-carboxamide](/img/structure/B3010398.png)
